molecular formula C7H6N2OS B2993979 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one CAS No. 1451041-77-2

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one

Cat. No. B2993979
CAS RN: 1451041-77-2
M. Wt: 166.2
InChI Key: LFCWIGPZBILFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research. It is a nitrogen-containing organic compound that contains a pyridine ring fused to a thiazine ring. PTZ has been used in various fields of research, including neuroscience, pharmacology, and toxicology.

Scientific Research Applications

  • Ligands for the GABA Receptor Complex : Weber and Erker (2002) synthesized 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one as a potential ligand for the γ-aminobutyric acid A/benzodiazepine receptor complex, starting from 2-chloro-3-nitropyridine (Weber & Erker, 2002).

  • Pyrido[1,2-a]pyrazine and 1,4-Thiazine Derivatives : Duan et al. (2021) explored the synthesis of pyrido[1,2-a]pyrazine derivatives and 1,4-thiazine derivatives through reactions involving pyridinium 1,4-zwitterionic thiolates (Duan et al., 2021).

  • Microwave Assisted Green Chemical Synthesis : Dandia et al. (2004) achieved the synthesis of previously unknown compounds like spiro [3H-indole-3,2′-[4H] pyrido[3,2-e]-1,3-thiazine]-2,4′(1H)diones using microwave irradiation, demonstrating a green chemical approach (Dandia et al., 2004).

  • Chemistry of Pyrido-oxazines, Pyrido-thiazines, and Pyrido-diazines : Hermecz (2003) provided a comprehensive review of the chemistry, including synthesis, reactions, and utilization, of pyrido-oxazines, pyrido-thiazines, and pyrido-diazines (Hermecz, 2003).

  • Synthesis of Tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones : Raja and Perumal (2006) developed a multi-component synthesis method for diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, demonstrating a novel tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).

  • Synthesis of Benzo[b]pyridazino[3,4-e][1,4]thiazines : Arghiani et al. (2015) synthesized new 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines, evaluating their inhibitory activity against enzymes like soybean 15-lipoxygenase (Arghiani et al., 2015).

  • Structural and Conformational Analysis : Karczmarzyk and Malinka (2006) reported the crystal structure of a compound with a pyrido[3,2-e]pyrazino[1,2-b][1,2]thiazine ring system, highlighting its molecular conformation and intermolecular interactions (Karczmarzyk & Malinka, 2006).

  • Synthesis of Pyrido[1,2-a]pyrazine Derivatives : Dyachenko and Chernega (2007) described the synthesis of pyrido[2,1-b]thiazines, solving their structure through X-ray diffraction structural analysis (Dyachenko & Chernega, 2007).

  • Psychotropic Activity Study : Paronikyan et al. (2005) synthesized new heterocyclic systems like 8-benzylamino-1,2-dihydro-10-oxo-2,2,5-trimethyl-4H-pyrano[4′3′∶4,5]pyrido[3,2-e]-1,3-thiazine and investigated its psychotropic properties (Paronikyan et al., 2005).

Mechanism of Action

While the mechanism of action for “1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one” is not explicitly mentioned, similar compounds like 1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .

Future Directions

Given the potential of similar compounds in cancer therapy , it would be interesting to further investigate “1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one” for its potential therapeutic applications.

properties

IUPAC Name

1H-pyrido[3,4-b][1,4]thiazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCWIGPZBILFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.